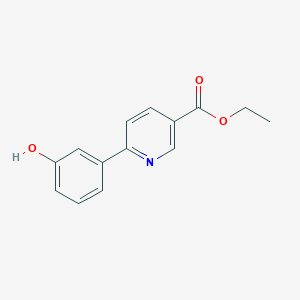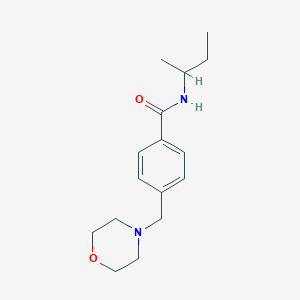
N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide, also known as FN-TMBS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments. In
Mécanisme D'action
N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide reacts with ROS, specifically singlet oxygen, through a nucleophilic addition reaction, forming a sulfonamide adduct. This reaction produces a fluorescent signal that can be detected using fluorescence microscopy. The reaction is selective for singlet oxygen and does not react with other ROS such as hydrogen peroxide or superoxide.
Biochemical and Physiological Effects
N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide has been shown to have low toxicity and does not interfere with cellular metabolism or function. It has been used to study the role of ROS in various biological processes such as apoptosis, inflammation, and aging. N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide has also been used to study the efficacy of antioxidants in reducing ROS levels in cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide has several advantages for laboratory experiments, including its high selectivity for singlet oxygen, low toxicity, and ability to produce a fluorescent signal that can be detected using fluorescence microscopy. However, its use is limited to studying the role of singlet oxygen in biological systems, and it cannot be used to study other ROS such as hydrogen peroxide or superoxide.
Orientations Futures
Future research on N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide could focus on developing new methods for synthesizing the compound, improving its selectivity for singlet oxygen, and expanding its use to study other ROS. N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide could also be used to study the role of ROS in diseases such as cancer, Alzheimer's disease, and Parkinson's disease, and to develop new therapies for these diseases. Additionally, N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide could be used to study the efficacy of antioxidants in reducing ROS levels in vivo and in clinical trials.
Méthodes De Synthèse
N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide can be synthesized using various methods, including the reaction of 2-fluoro-5-nitroaniline with 2,3,5,6-tetramethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine and a solvent such as dichloromethane or acetonitrile. The product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide has been extensively studied for its potential use as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide has been shown to selectively react with ROS, producing a fluorescent signal that can be detected using fluorescence microscopy. This property makes N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide a valuable tool for studying the role of ROS in various biological processes.
Propriétés
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S/c1-9-7-10(2)12(4)16(11(9)3)24(22,23)18-15-8-13(19(20)21)5-6-14(15)17/h5-8,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEYRGWWTAKBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5211809.png)

![8-{[5-(hydroxymethyl)-2-furyl]methyl}-1-isobutyl-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5211832.png)
![phenyl 4-hydroxy-2-{[(4-iodo-2,6-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5211834.png)
![N-(2-furylmethyl)-2-{3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5211840.png)
![ethyl 4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5211844.png)

![(2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine](/img/structure/B5211865.png)

![N-{1-[1-(4-ethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5211879.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5211905.png)
![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5211910.png)
![N-(3-bromophenyl)-2-cyano-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylamide](/img/structure/B5211911.png)